Cas no 95839-45-5 (1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- phenylene)oxy]]bis[1-(4-hydroxy-3)
95839-45-5 structure
Product Name:1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- phenylene)oxy]]bis[1-(4-hydroxy-3
Numero CAS:95839-45-5
MF:C42H50O16
MW:810.836814403534
CID:837486
PubChem ID:102080268
Update Time:2024-10-25
1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- phenylene)oxy]]bis[1-(4-hydroxy-3 Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- phenylene)oxy]]bis[1-(4-hydroxy-3-methoxyphenyl)-
- Hedyotisol B
- 1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- ph...
- 1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- phenylene)oxy]]bis[1-(4-hydroxy-3
- [ "" ]
- Hedyotisol C
- G-b-S-r-S-b-G
- bmse010121
- Hedyotisol A
- (1R,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol
- (1R,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1R,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]fura
- 1,3-Propanediol, 2,2′-[(tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1-phenylene)oxy]]bis[1-(4-hydroxy-3-methoxyphenyl)- (9CI)
- rel-2,2′-[[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[(2,6-dimethoxy-4,1-phenylene)oxy]]bis[1-(4-hydroxy-3-methoxyphenyl)-1,3-propanediol] (ACI)
- 2-[4-[6-[4-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol
- 95732-59-5
- 95839-45-5
- (1R,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1R,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol
- AKOS040761823
- (1S,1'S,2S,2'S)-2,2'-[[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[(2,6-dimethoxy-4,1-phenylene)oxy]]bis[1-(4-hydroxy-3-methoxyphenyl)-1,3-propanediol]; 1H,3H-Furo[3,4-c]furan, 1,3-propanediol deriv.
- CHEMBL1761832
- FS-9413
- HedyotisolB
- 2-(4-(6-(4-(2-hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-1-(hydroxymethyl)ethoxy)-3,5-dimethoxy-phenyl)-1,3,3a,4,6,6a-hexahydrofuro(3,4-c)furan-3-yl)-2,6-dimethoxy-phenoxy)-1-(4-hydroxy-3-methoxy-phenyl)propane-1,3-diol
- 2-[4-[6-[4-[2-hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-1-(hydroxymethyl)ethoxy]-3,5-dimethoxy-phenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxy-phenoxy]-1-(4-hydroxy-3-methoxy-phenyl)propane-1,3-diol
- 2-(4-(6-(4-(1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)oxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro(3,4-c)furan-3-yl)-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol
-
- Inchi: 1S/C42H50O16/c1-49-29-11-21(7-9-27(29)45)37(47)35(17-43)57-41-31(51-3)13-23(14-32(41)52-4)39-25-19-56-40(26(25)20-55-39)24-15-33(53-5)42(34(16-24)54-6)58-36(18-44)38(48)22-8-10-28(46)30(12-22)50-2/h7-16,25-26,35-40,43-48H,17-20H2,1-6H3
- Chiave InChI: LSWNERGQFCAXLI-UHFFFAOYSA-N
- Sorrisi: OC1C(OC)=CC(C(C(CO)OC2C(OC)=CC(C3C4C(C(C5C=C(OC)C(OC(C(C6C=C(OC)C(O)=CC=6)O)CO)=C(OC)C=5)OC4)CO3)=CC=2OC)O)=CC=1
Proprietà calcolate
- Massa esatta: 810.31000
- Massa monoisotopica: 810.30988550g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 16
- Conta atomi pesanti: 58
- Conta legami ruotabili: 18
- Complessità: 1100
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 214
- XLogP3: 2.6
Proprietà sperimentali
- Colore/forma: Cryst.
- PSA: 213.68000
- LogP: 4.17120
1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- phenylene)oxy]]bis[1-(4-hydroxy-3 Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- phenylene)oxy]]bis[1-(4-hydroxy-3 Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H76300-5mg |
(1S,2S)-2-(4-((1R,3aS,4R,6aS)-4-(4-(((1R,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)oxy)-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl)-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol |
95839-45-5 | ,HPLC≥98% | 5mg |
¥5600.0 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4192-1 mg |
Hedyotisol B |
95839-45-5 | 1mg |
¥2835.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN4192-5mg |
Hedyotisol B |
95839-45-5 | 5mg |
¥ 13500 | 2024-07-20 | ||
| TargetMol Chemicals | TN4192-5 mg |
Hedyotisol B |
95839-45-5 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
| TargetMol Chemicals | TN4192-1 mL * 10 mM (in DMSO) |
Hedyotisol B |
95839-45-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6010 | 2023-09-15 | |
| TargetMol Chemicals | TN4192-1 ml * 10 mm |
Hedyotisol B |
95839-45-5 | 1 ml * 10 mm |
¥ 21800 | 2024-07-20 | ||
| A2B Chem LLC | AI64839-5mg |
Hedyotisol B |
95839-45-5 | 98.0% | 5mg |
$702.00 | 2024-07-18 |
1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- phenylene)oxy]]bis[1-(4-hydroxy-3 Letteratura correlata
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
95839-45-5 (1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- phenylene)oxy]]bis[1-(4-hydroxy-3) Prodotti correlati
- 95789-30-3(Cefotiam Hexetil Hydrochloride (mixture of Diastereomers))
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso